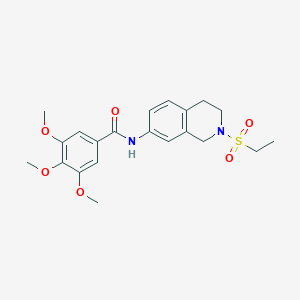

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-9-8-14-6-7-17(10-16(14)13-23)22-21(24)15-11-18(27-2)20(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUMBBDACRKZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in various domains:

Medicinal Chemistry

- Pharmacological Activities : Investigated for anti-inflammatory and anticancer properties. Its derivatives have been studied for potential enzyme inhibition properties relevant to drug development .

- Neuropharmacology : The tetrahydroisoquinoline structure is linked to neuroprotective effects and potential applications in treating neurodegenerative disorders .

Biological Studies

- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes by binding to their active sites. This mechanism is crucial for developing therapeutic agents targeting diseases such as cancer and Alzheimer's disease .

- Antibacterial Properties : Similar compounds in the sulfonamide class are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide:

- A study published in the Royal Society of Chemistry indicated that derivatives of this compound exhibited significant activity against various cancer cell lines and demonstrated potential as anti-inflammatory agents .

- Another investigation focused on its enzyme inhibition capabilities revealed promising results in modulating pathways relevant to metabolic diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its interaction with biological macromolecules. For instance, it might inhibit specific enzymes by binding to their active sites, or it might interact with cellular receptors, modulating signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Structural Analogues in Tetrahydroisoquinoline Derivatives

describes N-Benzyl-2-yl acetamide tetrahydroisoquinoline derivatives (e.g., compounds 51–55), which share the tetrahydroisoquinoline core but differ in substituents:

- Compound 52 : Contains a 3,4,5-trimethoxyphenylmethyl group, synthesized with a low yield of 7% . The bulky trimethoxyphenyl substituent likely contributes to steric hindrance, reducing synthetic efficiency.

- Compound 51 : Features a 4-isopropylphenylmethyl group, achieving a higher yield (65%), suggesting that less bulky substituents favor synthetic feasibility .

Key Differences :

Thiazole-Peptidomimetic Analogues with Trimethoxybenzamide

highlights compounds like (S)-2-(2-Methyl-1-(3,4,5-trimethoxybenzamido)propyl)-N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide (58) , which share the 3,4,5-trimethoxybenzamide motif but incorporate thiazole and piperidine rings:

- Compound 58 : Synthesized via method A with 39% yield, demonstrating moderate efficiency. Its trimethoxybenzamide group is critical for mimicking peptide interactions .

- Compound 59 : Features a tetrahydronaphthalen-1-yl group, synthesized with a very low yield (6%), indicating steric or electronic challenges in coupling reactions .

Key Differences :

- The ethylsulfonyl group could enhance solubility relative to the hydrophobic naphthyl or quinoline substituents in these analogs .

Sulfonyl-Containing Triazole Derivatives

discusses 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] , which emphasize sulfonyl group effects on tautomerism and spectral properties:

Key Differences :

- The target compound’s ethylsulfonyl group may exhibit distinct electronic effects compared to phenylsulfonyl groups, altering tautomeric equilibria or binding interactions.

Pesticide-Related Benzamide Derivatives

Evidences 4 and 5 list pesticidal benzamides such as N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and metsulfuron methyl ester, which utilize halogenated or heterocyclic substituents for activity .

Key Differences :

- The target compound’s trimethoxybenzamide group contrasts with the halogenated or sulfonylurea moieties in pesticides, suggesting divergent mechanisms of action (e.g., receptor antagonism vs. enzyme inhibition).

- The ethylsulfonyl group may reduce phytotoxicity compared to the trifluoromethyl or sulfonylurea groups in pesticidal compounds .

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C19H24N2O6S2

- Molecular Weight: 440.53 g/mol

- CAS Number: 954702-15-9

The compound features a tetrahydroisoquinoline core linked to an ethylsulfonyl group and a trimethoxybenzamide moiety. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ethylsulfonyl group allows for potential enzyme inhibition by mimicking natural substrates. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways relevant to disease processes.

- Receptor Modulation: Potential interactions with specific receptors (e.g., dopamine and serotonin receptors) suggest applications in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity:

- Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The tetrahydroisoquinoline framework is known for its anticancer properties.

-

Neuroprotective Effects:

- The compound may offer neuroprotective benefits by modulating neurotransmitter systems, particularly through dopamine receptor antagonism.

-

Anti-inflammatory Properties:

- Preliminary data suggest that this compound could reduce inflammation markers in vitro and in vivo.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds or directly investigated this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effect on cancer cell lines; results indicated significant inhibition of cell growth at micromolar concentrations. |

| Study 2 | Examined neuroprotective properties in animal models; noted reduced neuronal death in models of oxidative stress. |

| Study 3 | Assessed anti-inflammatory effects; demonstrated decreased levels of pro-inflammatory cytokines in treated cells. |

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving: (i) Cyclocondensation of substituted benzamides with ethylsulfonyl-containing intermediates (e.g., 2-ethylsulfonyl-1,2,3,4-tetrahydroisoquinoline precursors). (ii) Coupling reactions (e.g., amide bond formation) between the tetrahydroisoquinoline core and 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions. (iii) Sulfonation or sulfonyl group introduction via nucleophilic substitution or oxidation of thioether intermediates .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography with gradients of ethyl acetate/hexane.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethylsulfonyl at C2, trimethoxybenzamide at C7). Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 445.18 for CHNOS).

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm) and sulfonyl S=O vibrations (~1150 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for analogs of this compound?

- Methodological Answer :

- Structural Variants : Compare substituent effects. For example, 3,4,5-trimethoxy groups enhance antifungal activity, while ethylsulfonyl groups may alter membrane permeability .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines. Discrepancies may arise from differences in microbial strains, solvent controls (e.g., DMSO), or incubation times .

- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell lysis quantification .

Q. What strategies optimize the yield of the ethylsulfonyl intermediate during synthesis?

- Methodological Answer :

- Reaction Optimization :

- Use NaIO or mCPBA (meta-chloroperbenzoic acid) to oxidize thioethers to sulfones in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Employ catalytic tetrabutylammonium iodide (TBAI) to accelerate sulfonation kinetics .

- Yield Improvement : Isolate intermediates via vacuum distillation or recrystallization (e.g., ethanol/water mixtures). Typical yields range from 65–85% depending on purity of starting materials .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the ethylsulfonyl group in bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace ethylsulfonyl with methylsulfonyl, sulfonamide, or sulfonic acid groups to assess electronic/steric effects .

- Biological Testing : Evaluate analogs against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) models. Correlate logP values (lipophilicity) with activity trends .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with microbial enzyme targets like CYP51 or dihydrofolate reductase .

Q. What methodologies ensure purity and stability of the compound in long-term storage for pharmacological studies?

- Methodological Answer :

- Purity Assurance : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity: ≥95% .

- Stability Protocols :

- Store lyophilized powder at –20°C under argon. Avoid repeated freeze-thaw cycles.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., hydrolysis of sulfonyl or methoxy groups) .

Methodological Design Questions

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Panel Screening : Use a commercial kinase profiling service (e.g., Eurofins) to test inhibition against 50+ kinases at 1 µM. Prioritize hits (e.g., >50% inhibition) for IC determination .

- Cellular Assays : Measure phospho-ERK or phospho-AKT levels in cancer cell lines (e.g., HeLa) via Western blot after 24-hour treatment .

- Counter-Screening : Test selectivity against non-target kinases (e.g., PKA, PKC) to minimize off-target effects .

Q. What computational approaches validate the compound’s binding mode in molecular dynamics simulations?

- Methodological Answer :

- Docking and MD Setup : Use Schrödinger Suite for Glide docking into homology-modeled targets. Run 100-ns simulations in Desmond with explicit solvent (TIP3P water) .

- Analysis Metrics : Calculate RMSD (protein stability), RMSF (flexibility of binding sites), and hydrogen bond occupancy (e.g., between sulfonyl group and Lys123) .

- Free Energy Calculations : Perform MM-GBSA to estimate binding energy (ΔG). Compare with experimental IC values for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.